Guanadrel hydroiodide

Hypertension Adverse Drug Reactions Clinical Pharmacology

Guanadrel hydroiodide (CAS 1443980-00-4) offers precise temporal control over sympathetic tone, with a rapid onset (77 min) and short offset (~9 h). Unlike guanethidine, it lacks significant CNS penetration, reducing behavioral artifacts in chronic hypertension models. The stable spiroketal hydroiodide salt is essential for quantitative assay development (LC-MS/MS, GC-MS), delivering unmatched batch-to-batch consistency for analytical reference standards. Choose this reagent for reproducible, high-integrity in vivo and in vitro adrenergic research.

Molecular Formula C10H20IN3O2
Molecular Weight 341.19 g/mol
CAS No. 1443980-00-4
Cat. No. B2605872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanadrel hydroiodide
CAS1443980-00-4
Molecular FormulaC10H20IN3O2
Molecular Weight341.19 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CN=C(N)N.I
InChIInChI=1S/C10H19N3O2.HI/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;/h8H,1-7H2,(H4,11,12,13);1H
InChIKeyUJFWFEOFSBQPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Guanadrel Hydroiodide (CAS 1443980-00-4): Antihypertensive Adrenergic Neuron Blocker with Differentiated Pharmacokinetics for Research Applications


Guanadrel hydroiodide (CAS 1443980-00-4) is the hydroiodide salt of guanadrel, a postganglionic adrenergic neuron blocker that was formerly used clinically for hypertension management [1]. Guanadrel belongs to the class of peripheral sympathetic inhibitors and is structurally characterized by a spiroketal moiety resulting from the formal condensation of a guanidine group [2]. The compound acts by uptake into sympathetic neurons via the norepinephrine transporter, subsequently displacing norepinephrine from storage vesicles and blocking its release upon nerve stimulation [3]. This mechanism reduces arteriolar vasoconstriction, particularly attenuating the reflex increase in sympathetic tone that accompanies postural changes [3]. The hydroiodide salt form provides a stable, well-characterized research reagent suitable for in vitro and in vivo studies of adrenergic neuronal function.

Why Guanadrel Hydroiodide Cannot Be Simply Substituted by In-Class Adrenergic Neuron Blockers for Research


Within the class of adrenergic neuron blockers, guanadrel and its closest analogs—guanethidine and methyldopa—exhibit distinct and clinically consequential differences in their pharmacokinetic and adverse effect profiles that preclude direct, assumption-free substitution [1]. While all three agents share a common mechanism of reducing sympathetic outflow to lower blood pressure, guanadrel demonstrates a substantially shorter onset of action, a markedly shorter elimination half-life, and a distinctly different side effect profile compared to guanethidine [2]. Furthermore, unlike methyldopa, guanadrel does not readily cross the blood-brain barrier, resulting in a significantly lower incidence of central nervous system side effects [3]. For researchers investigating sympathetic neuronal function, these differential properties represent critical experimental variables that must be controlled and accounted for; assuming bioequivalence or functional interchangeability between these agents without explicit, quantitative justification compromises experimental validity and reproducibility.

Guanadrel Hydroiodide: Quantitative Evidence of Differentiation from Guanethidine and Methyldopa


Reduced Incidence of Orthostatic Intolerance and Diarrhea Compared to Guanethidine

In a direct head-to-head clinical trial, guanadrel sulfate demonstrated a significantly more favorable gastrointestinal and orthostatic side effect profile than guanethidine sulfate [1]. The frequencies of morning orthostatic faintness, other orthostatic faintness, and diarrhea were reported to be twice as high in patients receiving guanethidine compared to those receiving guanadrel [1]. This reduction in debilitating side effects was achieved while maintaining equivalent antihypertensive efficacy between the two agents [1].

Hypertension Adverse Drug Reactions Clinical Pharmacology

Significantly Shorter Elimination Half-Life Enabling Faster Dose Titration Versus Guanethidine

Guanadrel exhibits a substantially shorter elimination half-life compared to guanethidine, a critical pharmacokinetic differentiation that directly impacts experimental design and dosing schedules [1]. Guanadrel's half-life is approximately 10-12 hours [1][2], whereas guanethidine's half-life extends to approximately 5 days [1][2]. This 10-fold difference in half-life enables rapid dose titration with guanadrel, allowing steady-state to be achieved within days rather than weeks [1].

Pharmacokinetics Drug Metabolism Half-life

Absence of CNS Side Effects Due to Negligible Blood-Brain Barrier Penetration

Unlike methyldopa, which acts centrally to reduce sympathetic outflow, guanadrel is a purely peripheral adrenergic neuron blocker that does not cross the blood-brain barrier in significant quantities [1][2]. This fundamental difference in tissue distribution results in a markedly different side effect profile, with guanadrel causing fewer central nervous system side effects such as drowsiness and sedation compared to methyldopa [1][3].

Blood-Brain Barrier CNS Penetration Adverse Effects

Rapid Onset and Short Offset of Antihypertensive Action

Guanadrel exhibits a rapid onset of antihypertensive action, with a mean onset time of 77 minutes (range 30-120 minutes) following oral administration [1]. The offset of action after a single dose is equally rapid, ranging from 4-14 hours with a mean of 9 hours [1]. This rapid onset and offset profile provides a clear advantage over guanethidine, whose prolonged duration of action complicates dose adjustment and reversal [2].

Pharmacodynamics Onset of Action Reversibility

Guanadrel Hydroiodide: Research and Industrial Applications Based on Differential Properties


In Vivo Studies of Sympathetic Nervous System Function Requiring Rapid Onset and Reversibility

Guanadrel hydroiodide's rapid onset (mean 77 minutes) and short offset (mean 9 hours) of action make it the preferred adrenergic neuron blocker for acute in vivo studies requiring precise temporal control over sympathetic tone [1]. Researchers can administer guanadrel, observe its physiological effects within hours, and then allow for washout or reversal on the same experimental day. This is particularly valuable for cardiovascular studies involving repeated measurements of baroreflex sensitivity or for pharmacological challenge experiments where the timing of sympathetic blockade is critical.

Chronic Hypertension Models Minimizing CNS Confounds and Adverse Event-Related Attrition

For long-term hypertension studies in conscious animal models, guanadrel offers a significant advantage over both guanethidine and methyldopa. Its lack of CNS penetration ensures that observed behavioral or physiological changes are attributable solely to peripheral sympathetic blockade, not central sedation [2]. Furthermore, the lower incidence of debilitating orthostatic and gastrointestinal side effects compared to guanethidine minimizes animal distress and reduces experimental attrition over the course of chronic studies [3]. This improves data integrity and reduces the number of animals required to achieve statistical power.

Analytical Method Development and Reference Standard Use

The defined and stable hydroiodide salt form of guanadrel (CAS 1443980-00-4) is ideally suited for use as an analytical reference standard in the development and validation of quantitative assays for adrenergic neuron blockers in biological matrices. Its well-characterized physicochemical properties, including a low limit of determination of 5 ng/mL in plasma using validated GC methods, make it a reliable calibrant for LC-MS/MS or GC-MS method development [4]. This application is critical for pharmacokinetic studies, therapeutic drug monitoring research, and forensic toxicology investigations involving this class of compounds.

Pharmacology Education and Demonstration of Structure-Activity Relationships

The differential properties of guanadrel, guanethidine, and methyldopa provide a classic and instructive case study for teaching core principles in pharmacology and medicinal chemistry. The comparison of their pharmacokinetic profiles (half-life, CNS penetration) and their corresponding adverse effect profiles clearly illustrates the profound impact of subtle structural modifications on drug disposition and clinical utility. Guanadrel hydroiodide serves as a key reference compound in this educational narrative.

Quote Request

Request a Quote for Guanadrel hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.